3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine
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Overview
Description
3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine is a complex organic compound that features a quinoline core substituted with a 4-chlorobenzenesulfonyl group and diethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives. The 4-chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using 4-chlorobenzenesulfonyl chloride and a suitable base like triethylamine. Finally, the diethylamine group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine involves its interaction with various molecular targets. In medicinal chemistry, it may intercalate into DNA, disrupting replication and transcription processes. The sulfonyl group can also form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzenesulfonyl)butyric acid
- 4-chlorobenzenesulfonyl chloride
- 4-chlorobenzenesulfonic acid
Uniqueness
3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine is unique due to its combination of a quinoline core with a sulfonyl group and diethylamine, which imparts specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-22(4-2)19-16-7-5-6-8-17(16)21-13-18(19)25(23,24)15-11-9-14(20)10-12-15/h5-13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOLRQTXGYYUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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